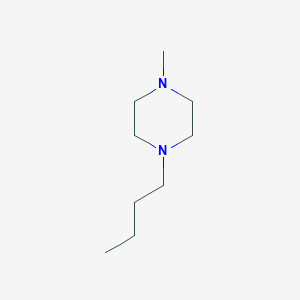
1-Butyl-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-4-methylpiperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound, this compound, is characterized by the presence of a butyl group and a methyl group attached to the piperazine ring. It is used in various chemical and pharmaceutical applications due to its unique properties.
Méthodes De Préparation
The synthesis of 1-Butyl-4-methylpiperazine can be achieved through several methods. One common approach involves the reaction of 1-methylpiperazine with butyl bromide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1-Methylpiperazine and butyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide.
Procedure: The starting materials are mixed in a suitable solvent, such as acetonitrile or ethanol, and heated to reflux. The reaction mixture is then stirred for several hours until the desired product is formed.
Isolation: The product is isolated by filtration, followed by purification using techniques such as distillation or recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Butyl-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or methyl group can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Butyl-4-methylpiperazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: this compound is investigated for its potential pharmacological properties, including its use as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Butyl-4-methylpiperazine depends on its specific application. In general, the compound interacts with molecular targets such as enzymes, receptors, or ion channels, leading to various biological effects. The exact pathways and targets involved can vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
1-Butyl-4-methylpiperazine can be compared with other piperazine derivatives, such as:
1-Methylpiperazine: Lacks the butyl group, resulting in different chemical and biological properties.
1-Butylpiperazine: Lacks the methyl group, leading to variations in reactivity and applications.
4-Methylpiperazine:
The presence of both butyl and methyl groups in this compound makes it unique, providing distinct properties that can be leveraged in various applications.
Propriétés
Numéro CAS |
58910-31-9 |
|---|---|
Formule moléculaire |
C9H20N2 |
Poids moléculaire |
156.27 g/mol |
Nom IUPAC |
1-butyl-4-methylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-3-4-5-11-8-6-10(2)7-9-11/h3-9H2,1-2H3 |
Clé InChI |
PKDQMOKKIZEPQO-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCN(CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



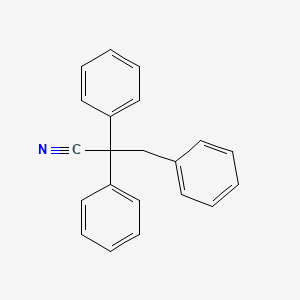
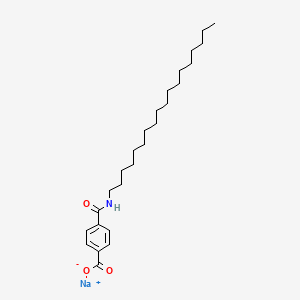

![2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate](/img/structure/B13762804.png)
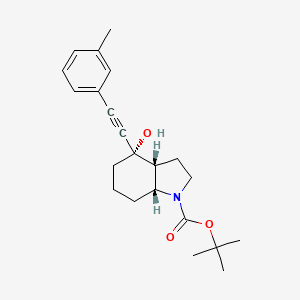
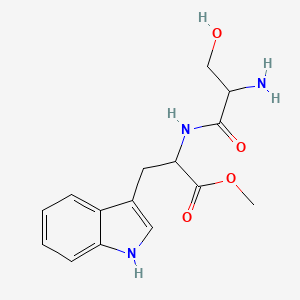
![(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B13762818.png)
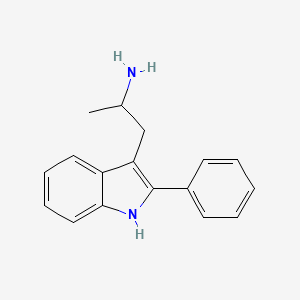
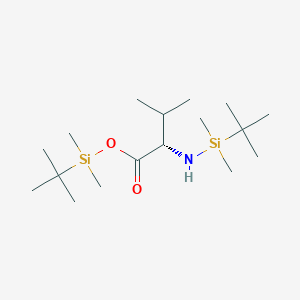
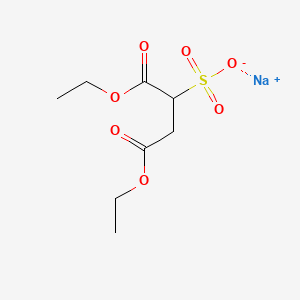
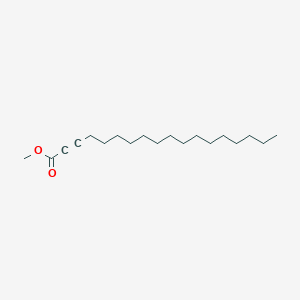
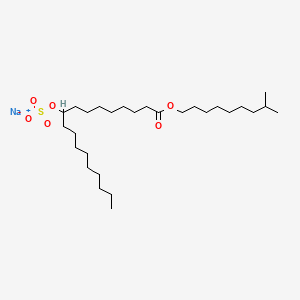
![2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide](/img/structure/B13762867.png)
